molecular formula C18H12N2O B1275197 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 720696-77-5

2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1275197
CAS No.: 720696-77-5
M. Wt: 272.3 g/mol
InChI Key: KIVZLYHQDAQUKX-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science. The presence of the naphthyl group enhances its chemical properties, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with 2-naphthaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(2-Aminophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Comparison: 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds. The naphthyl group provides additional sites for substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

2-naphthalen-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c21-12-16-18(19-17-7-3-4-10-20(16)17)15-9-8-13-5-1-2-6-14(13)11-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVZLYHQDAQUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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